4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a chlorophenyl group, a piperazine ring, and a thiopyran moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Thiopyran Incorporation: The thiopyran moiety can be introduced via sulfur-containing reagents under controlled conditions.
Final Coupling: The final step involves coupling the chlorophenyl, piperazine, and thiopyran intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-(4-piperazin-1-yl)propan-1-one: Lacks the thiopyran moiety.
3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)butan-1-one: Has an additional carbon in the propanone chain.
3-(3-bromophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one: Substitutes chlorine with bromine.
Uniqueness
The presence of the thiopyran moiety and the specific arrangement of functional groups in 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-3-1-2-15(14-16)4-5-18(22)21-10-8-20(9-11-21)17-6-12-25(23,24)13-7-17/h1-3,14,17H,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRVJTHXGYWOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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